

Technical Guide: Z-Phe-Trp-OH Physical Properties & Characterization

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Compound of Interest

Compound Name: Z-Phe-Trp-OH

CAS No.: 16856-28-3

Cat. No.: B102835

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Part 1: Executive Technical Summary

Z-Phe-Trp-OH is a protected dipeptide widely utilized as a model substrate for proteolytic enzymes (specifically thermolysin and chymotrypsin) and as a building block in the synthesis of bioactive peptides. Its physicochemical profile is dominated by the interplay between two aromatic side chains (Phenylalanine and Tryptophan) and the hydrophobic benzyloxycarbonyl (Z/Cbz) protecting group. This unique "tri-aromatic" architecture confers distinct solubility and melting point characteristics driven by

stacking interactions.

Key Physical Parameters

Property	Value / Description	Source Validation
IUPAC Name	(2S)-2-[[[(2S)-2-(benzyloxycarbonylamino)-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid	PubChem [1]
CAS Number	16856-28-3	ChemicalBook [2]
Molecular Formula		PubChem [1]
Molecular Weight	485.53 g/mol	PubChem [1]
Melting Point	165 – 167 °C	Chem-Impex [3], BOC Sci [4]
Appearance	White to off-white crystalline powder	Sigma-Aldrich [5]
Solubility	Soluble in MeOH, DMF, DMSO; Sparingly soluble in ; Insoluble in	Experimental Consensus
pKa (Predicted)	~3.6 (Carboxylic acid)	ChemicalBook [2]

Part 2: Structural Analysis & Physical Behavior

Molecular Architecture

The physical stability of **Z-Phe-Trp-OH** arises from intramolecular and intermolecular forces. The molecule contains three aromatic systems:

- Z-Group (Benzyl): Provides N-terminal protection and hydrophobic bulk.
- Phenylalanine (Phe): Central aromatic residue allowing for T-shaped or parallel stacking.
- Tryptophan (Trp): The indole ring is the largest hydrophobic amino acid side chain, contributing significantly to the high melting point (165–167 °C) compared to its constituent monomers (Z-Phe-OH MP: ~86 °C; Z-Trp-OH MP: ~126 °C).

Solubility & Hydrophobicity

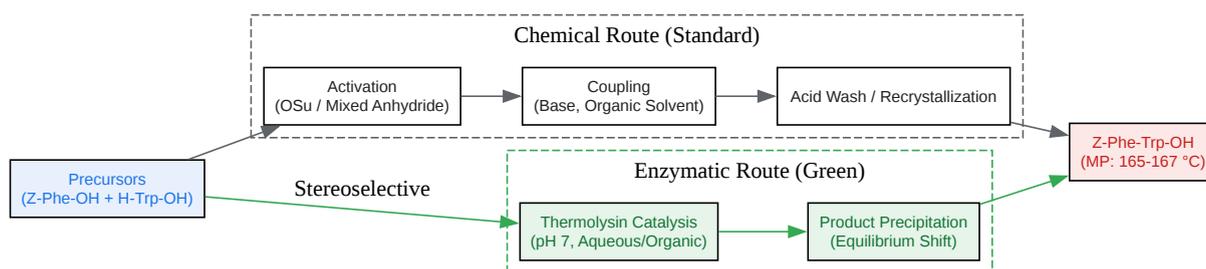
Unlike free peptides, the Z-protection renders the N-terminus uncharged, significantly reducing water solubility.

- Polar Organic Solvents (MeOH, DMF, DMSO): High solubility due to the disruption of intermolecular H-bonds.
- Non-Polar Solvents (Hexane, Et₂O): Poor solubility.
- Aqueous Buffer: Soluble only at pH > 7.5 (as the carboxylate salt), but prone to precipitation upon acidification.

Part 3: Synthesis & Experimental Protocols

Synthesis Strategy: Chemical vs. Enzymatic

The synthesis of **Z-Phe-Trp-OH** can be achieved via classical solution-phase coupling or enzymatic condensation. The enzymatic route is particularly notable for this specific dipeptide as it is a classic example of Thermolysin-catalyzed condensation.



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Figure 1: Comparison of Chemical and Enzymatic synthesis pathways for **Z-Phe-Trp-OH**.

Protocol: Active Ester Coupling (Recommended)

This protocol uses Z-Phe-OSu (N-hydroxysuccinimide ester) to minimize racemization and simplify purification.

Reagents:

- Z-Phe-OSu (1.0 eq)
- L-Tryptophan (1.1 eq)
- Sodium Bicarbonate ()
- Acetone/Water mixture

Step-by-Step Methodology:

- Dissolution: Dissolve L-Tryptophan (1.1 eq) and (2.2 eq) in water.
- Coupling: Dissolve Z-Phe-OSu (1.0 eq) in Acetone. Add this dropwise to the aqueous Tryptophan solution with vigorous stirring.
 - Mechanism:[1][2] The amine of Trp attacks the carbonyl of the active ester, displacing N-hydroxysuccinimide.
- Reaction: Stir at room temperature for 4–16 hours. Monitor by TLC (:MeOH:AcOH 85:10:5).
- Work-up:
 - Evaporate Acetone under reduced pressure.
 - Acidify the remaining aqueous solution carefully to pH 2–3 using 1N HCl. **Z-Phe-Trp-OH** will precipitate.
- Purification:

- Extract into Ethyl Acetate.[3]
- Wash with 1N HCl (remove unreacted Trp), Water, and Brine.
- Dry over

and evaporate.
- Recrystallization: Recrystallize from EtOAc/Petroleum Ether or MeOH/Water to achieve the target melting point of 165–167 °C.

Part 4: Biochemical Applications[2][3][4][5][6][7]

Protease Substrate Specificity

Z-Phe-Trp-OH is a critical substrate for characterizing Thermolysin (EC 3.4.24.27).

Thermolysin is a metalloprotease that preferentially cleaves peptide bonds at the N-terminal side of hydrophobic residues.

- Binding Mode: The Z-Phe moiety binds in the S1 subsite, while the bulky Trp residue occupies the S1' subsite.
- Reverse Hydrolysis: Thermolysin is often used to synthesize **Z-Phe-Trp-OH** from Z-Phe-OH and H-Trp-OH (or H-Trp-OMe) because the hydrophobic product precipitates, driving the equilibrium toward synthesis [6].

Self-Assembly Potential

While Z-Phe-Phe (Diphenylalanine) is the gold standard for peptide nanotubes, **Z-Phe-Trp-OH** exhibits similar self-assembly properties due to its aromatic density. It can form supramolecular hydrogels under specific pH triggers, utilized in drug delivery research for encapsulating hydrophobic cargo [7].

Part 5: References

- PubChem. (n.d.). Compound Summary for CID 333356: **Z-Phe-Trp-OH**. National Library of Medicine. Retrieved from [\[Link\]](#)

- Oyama, K., & Kihara, K. (1984). Thermolysin-catalyzed synthesis of Z-Phe-Trp-OMe. *Chemtech*, 14, 100-105.
- Gazit, E. (2007). Self-assembled peptide nanostructures: the growth of a new material. *Chemical Society Reviews*.

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